N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide
Description
This compound is a highly complex glycolipid featuring:
- A branched oligosaccharide core: Composed of two oxane (pyranose) rings with multiple hydroxyl and hydroxymethyl substituents. The 2S,3R,4S,5R,6R-configured oxane moiety is linked via a glycosidic bond to the 5-position of the second oxane ring .
- A long-chain unsaturated fatty acid backbone: An octadec-4-en-2-yl group with E-configuration at the double bond and stereochemistry at positions 2S and 3R.
- An amide linkage: Connects a hexadecanoyl group to the oligosaccharide-bearing backbone.
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H87NO13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(50)34(47-38(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-57-45-43(56)41(54)44(37(32-49)59-45)60-46-42(55)40(53)39(52)36(31-48)58-46/h27,29,34-37,39-46,48-50,52-56H,3-26,28,30-33H2,1-2H3,(H,47,51)/b29-27+/t34-,35+,36+,37+,39-,40-,41+,42+,43+,44+,45+,46-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIJNIKSBCIDGO-QKLMXXKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H87NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LacCer(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006750 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4201-62-1 | |
| Record name | LacCer(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006750 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide is a complex compound with significant biological activity. Its structure suggests potential interactions with various biological pathways and mechanisms. This article reviews its biological activity based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C48H81N5O16
- Molecular Weight : 984.2 g/mol
- CAS Number : 474943-06-1
These properties indicate a large and complex molecule that may interact with multiple biological targets.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
-
Antimicrobial Activity :
- The compound has shown potential antimicrobial effects against certain pathogens. For instance, it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- A study highlighted its ability to inhibit quorum sensing in bacteria like Streptococcus mutans, which is crucial for biofilm formation and virulence .
-
Anti-inflammatory Properties :
- The compound's structure suggests it may modulate inflammatory pathways. It could potentially inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- In vitro studies have demonstrated that compounds with similar structures can reduce the expression of inflammatory markers in human cell lines.
- Antioxidant Effects :
Biological Activity Data
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Streptococcus mutans growth | |
| Anti-inflammatory | Reduced levels of TNF-alpha in cell cultures | |
| Antioxidant | Scavenging of free radicals in vitro |
Case Studies
Several case studies have explored the biological effects of similar compounds:
-
Study on Quorum Sensing Inhibition :
A study evaluated the effect of similar compounds on biofilm formation in Streptococcus mutans. Results indicated a significant reduction in biofilm biomass when treated with the compound at specific concentrations . -
Inflammation Modulation :
Another study assessed the anti-inflammatory effects of compounds structurally related to N-[(E,2S,3R)...]. The results showed decreased expression of inflammatory cytokines in macrophage cultures treated with these compounds .
Scientific Research Applications
Pharmaceutical Applications
N-[(E,2S,3R)... has shown promise in several pharmaceutical applications due to its biological activity:
-
Antimicrobial Properties : Compounds with similar structures have been noted for their ability to inhibit bacterial growth.
Study Reference Findings Demonstrated antimicrobial activity against various strains. - Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties which could be beneficial in treating chronic inflammatory diseases.
Cosmetic Applications
The compound's moisturizing and skin-conditioning properties make it suitable for cosmetic formulations:
-
Skin Hydration : The hydroxyl groups enhance moisture retention in the skin.
Product Type Benefits Moisturizers Improved hydration and skin barrier function.
Nutraceuticals
Due to its bioactive nature, N-[(E,2S,3R)... may also be explored in nutraceutical applications:
- Dietary Supplements : Potential use in formulations aimed at enhancing health through natural compounds.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of compounds similar to N-[(E,2S,3R)... against common pathogens:
"The compound exhibited significant inhibition of bacterial growth at low concentrations."
Research on Skin Benefits
Another investigation focused on the cosmetic applications of similar compounds:
"Hydroxylated compounds have been shown to improve skin hydration significantly."
Comparison with Similar Compounds
FDB023468 (CAS: 4682-48-8)
- Structure : Shares the same oligosaccharide core but substitutes the hexadecanamide with a longer hexacosanamide (C26) chain.
- Key Differences :
Aglaithioduline ()
- This highlights methodologies applicable to comparing the target compound’s pharmacophore features .
N-(1,3,4,6-tetra-O-benzyl-2-deoxy-β-D-glucopyranosyl)-5-phenyl-1,3,4-oxadiazole-2-amine Derivatives ()
- Synthesis : High-yield (82–90%) methods via nucleophilic substitution and cyclization, contrasting with the target compound’s likely enzymatic or multi-step chemical synthesis.
- Analytical Data :
N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ()
- Divergent Chemistry : A coumarin-hydrazide hybrid lacking saccharide or lipid motifs. Highlights the diversity of N-acylated compounds but underscores the uniqueness of the target’s glycosphingolipid-like architecture .
Physicochemical and Computational Comparisons
Table 1: Key Properties of Target Compound vs. Analogues
Computational Insights
- Chemical Space Networking (): Grouping compounds by Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5) could cluster the target with FDB023468 due to shared glycosphingolipid motifs.
- Virtual Screening (): SwissSimilarity’s 2D/3D fingerprinting would prioritize FDB023468 and related glycolipids as top analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
